molecular formula C5H11NOS B1282494 Thiomorpholin-3-ylmethanol CAS No. 58729-32-1

Thiomorpholin-3-ylmethanol

Cat. No. B1282494
CAS RN: 58729-32-1
M. Wt: 133.21 g/mol
InChI Key: MXFNPNPWOIRFCE-UHFFFAOYSA-N
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Description

Thiomorpholin-3-ylmethanol is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21200 . It is also known by several synonyms such as Perhydro-1,4-thiazin-3-yl-methanol, 3-Hydroxymethyltetrahydro-1,4-thiazine, and 3-Hydroxymethyl-thio-morpholin .


Molecular Structure Analysis

The molecular structure of Thiomorpholin-3-ylmethanol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

1. Medicinal Chemistry Building Blocks

Thiomorpholin-3-ylmethanol and its derivatives are important in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials, and bridged bicyclic thiomorpholines have shown interesting biological profiles. These compounds are synthesized from inexpensive materials and are seen as valuable building blocks in medicinal chemistry (Walker & Rogier, 2013).

2. Antimicrobial Activity

Thiomorpholin-3-ylmethanol derivatives have been synthesized and tested for antimicrobial activity. These derivatives, including 4-thiomorpholin-4ylbenzohydrazide, show potential as bioactive molecules with antimicrobial properties. This research emphasizes the development of potent, less toxic, and easily available bioactive molecules (Kardile & Kalyane, 2010).

3. Corrosion Inhibition

Compounds like thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) have been synthesized and studied for their effectiveness in corrosion inhibition. They demonstrate significant inhibition efficiencies and offer a promising avenue for protecting materials against corrosion, particularly in aggressive media (Amar et al., 2006).

4. Catalytic Applications

Thiomorpholine derivatives have been applied in asymmetric epoxidation of aldehydes. Chiral nonracemic thiomorpholines synthesized from limonene or achiral alkenes have been used as catalysts in these reactions, achieving high yields and enantioselectivities. These findings highlight the potential of thiomorpholines in catalytic processes (Hansch et al., 2008).

5. Synthetic Schemes and Bioactivity

Thiomorpholine and its analogues have been synthesized through various synthetic schemes and have shown a range of biological activities. They act as bioactives against different molecular targets and have been crucial in the drug discovery process (Asirvatham, Thakor, & Jain, 2021).

6. Solid Phase Synthesis

Thiomorpholin-3-ones, closely related to thiomorpholin-3-ylmethanol, have been synthesized using a novel solid phase approach, which allows for efficient and high-purity production. This method involves intramolecular alkylation of sulfides followed by elimination from the generated sulfonium salts (Saruta & Ogiku, 2008).

properties

IUPAC Name

thiomorpholin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNPNPWOIRFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545332
Record name (Thiomorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholin-3-ylmethanol

CAS RN

58729-32-1
Record name (Thiomorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiomorpholin-3-ylmethanol
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